2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine
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Overview
Description
2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4,5-diphenyl-1,3-oxazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound features a unique structure that combines an imidazo[1,2-a]pyrimidine moiety with a 1,3-oxazole ring, connected via a sulfanyl linkage to a diphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach involves the condensation of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4,5-diphenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyrimidine or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine or oxazole rings .
Scientific Research Applications
2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4,5-diphenyl-1,3-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes . For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo core but lacks the oxazole ring and sulfanyl linkage.
Imidazo[1,2-a]pyrimidine: Similar core structure but different functional groups and linkages.
Benzimidazole: Contains a similar fused ring system but with different heteroatoms and substituents.
Uniqueness
2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4,5-diphenyl-1,3-oxazole is unique due to its combination of the imidazo[1,2-a]pyrimidine and oxazole rings, connected via a sulfanyl linkage to a diphenyl group.
Properties
Molecular Formula |
C22H16N4OS |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(imidazo[1,2-a]pyrimidin-2-ylmethylsulfanyl)-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C22H16N4OS/c1-3-8-16(9-4-1)19-20(17-10-5-2-6-11-17)27-22(25-19)28-15-18-14-26-13-7-12-23-21(26)24-18/h1-14H,15H2 |
InChI Key |
IJFXZARZCXBHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC3=CN4C=CC=NC4=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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